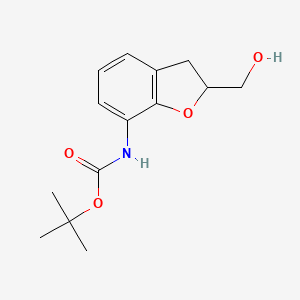

Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate (TBMHMBF) is a synthetic compound that has been used in a variety of scientific research applications. It is an organic compound of the carbamate class, which is a type of compound that contains two nitrogen atoms linked by a carbonyl group. TBMHMBF is a colorless and odorless substance, which has a melting point of approximately 140-144°C and a boiling point of approximately 270-272°C. It is soluble in water, ethanol, and methanol, and can be used in a variety of experiments.

Scientific Research Applications

Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It has also been used as a model compound for studying the effects of various organic compounds on biochemical and physiological processes.

Mechanism Of Action

Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate has been found to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that plays an important role in the nervous system, and its inhibition can lead to a variety of physiological effects. Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate inhibits AChE by binding to the active site of the enzyme, which prevents it from catalyzing the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine in the nervous system, which can lead to a variety of physiological effects.

Biochemical and Physiological Effects

The inhibition of AChE by Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the nervous system, which can lead to an increase in cognitive function and memory. It has also been found to have an anxiolytic effect, which can lead to reduced anxiety and stress. Additionally, it has been found to have an antidepressant effect, which can lead to an improvement in mood.

Advantages And Limitations For Lab Experiments

Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate has several advantages and limitations when used in laboratory experiments. One of the main advantages of using Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate is that it is relatively easy to synthesize and is relatively stable in a variety of solvents. Additionally, it is a relatively non-toxic compound, which makes it suitable for use in laboratory experiments. However, it is important to note that Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate is not very soluble in water, which can limit its use in some experiments.

Future Directions

The inhibition of AChE by Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate has a variety of potential applications in the field of medicine. One potential application is in the treatment of Alzheimer’s disease, as increasing the levels of acetylcholine in the brain has been found to improve cognitive function in patients with the disease. Additionally, Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate could also be used in the treatment of depression and anxiety, as it has been found to have an antidepressant and anxiolytic effect. Finally, Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate could also be used in the treatment of other neurological disorders, such as Parkinson’s disease and epilepsy.

Synthesis Methods

Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate is typically synthesized through a process known as the Curtius rearrangement. This method involves the reaction of an isocyanate with an alcohol, which results in the formation of an isocyanate ester. This ester can then be reacted with an acid to form the carbamate. The reaction is typically done in a solvent such as methanol, and the reaction is usually carried out at room temperature or slightly higher.

properties

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-7-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-6-4-5-9-7-10(8-16)18-12(9)11/h4-6,10,16H,7-8H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESPCOANRTULHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1OC(C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,3-dihydro-2-(hydroxymethyl)benzofuran-7-ylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.